molecular formula C7H16N2O B567399 trans-4-Amino-1-isopropyl-3-pyrrolidinol CAS No. 1212301-32-0

trans-4-Amino-1-isopropyl-3-pyrrolidinol

Cat. No.: B567399
CAS No.: 1212301-32-0
M. Wt: 144.218
InChI Key: QUGVYQWQGIUEHV-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Amino-1-isopropyl-3-pyrrolidinol: is a chemical compound with the molecular formula C7H16N2O It is a pyrrolidine derivative, characterized by the presence of an amino group at the fourth position, an isopropyl group at the first position, and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-isopropyl-3-pyrrolidinol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Functional Group Introduction: The amino group is introduced at the fourth position through a series of reactions, such as amination or reductive amination.

    Isopropyl Group Addition: The isopropyl group is introduced at the first position using alkylation reactions.

    Hydroxyl Group Introduction: The hydroxyl group is introduced at the third position through hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Amino-1-isopropyl-3-pyrrolidinol can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced derivatives.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-4-Amino-1-isopropyl-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    trans-4-Amino-1-methyl-3-pyrrolidinol: Similar structure with a methyl group instead of an isopropyl group.

    trans-4-Amino-1-ethyl-3-pyrrolidinol: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness:

  • The presence of the isopropyl group at the first position distinguishes trans-4-Amino-1-isopropyl-3-pyrrolidinol from its analogs, potentially leading to different chemical and biological properties.
  • The specific arrangement of functional groups contributes to its unique reactivity and potential applications.

Biological Activity

trans-4-Amino-1-isopropyl-3-pyrrolidinol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

This compound is a pyrrolidine derivative characterized by an amino group and an isopropyl substituent. The chemical structure can be represented as follows:

C7H16N2O\text{C}_7\text{H}_{16}\text{N}_2\text{O}

This compound can act as a ligand, modulating the activity of various receptors and enzymes, which is crucial for its biological effects.

Synthesis

The synthesis of this compound typically involves the reduction of corresponding precursors or the use of specific catalytic methods to achieve the desired stereochemistry. Recent advancements in synthetic methodologies have improved yields and selectivity .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in relation to antidepressant effects. It has been shown to influence serotonin and norepinephrine pathways, which are critical in mood regulation .

Pharmacological Effects

  • Antidepressant Activity : Studies indicate that this compound exhibits significant antidepressant effects in animal models. It has been observed to reduce depressive behaviors in rodents, suggesting a potential mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
  • Antiarrhythmic Properties : The compound has demonstrated antiarrhythmic activity at minimal effective doses, making it a candidate for treating cardiac arrhythmias .
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective properties, potentially beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in depressive behavior
AntiarrhythmicEffective at 10.7 mg/kg
NeuroprotectionPotential benefits in neurodegeneration

Case Study: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered over two weeks. The results showed a statistically significant decrease in immobility time during forced swim tests compared to control groups, indicating enhanced mood-related behaviors .

Case Study: Cardiac Arrhythmia Treatment

A study evaluated the antiarrhythmic effects of this compound on induced arrhythmias in animal models. The compound effectively restored normal heart rhythms at doses as low as 10.7 mg/kg, demonstrating its potential therapeutic application in cardiology .

Properties

IUPAC Name

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVYQWQGIUEHV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.